Bosutinib hydrate

Descripción

Bosutinib Monohydrate is the monohydrate form of bosutinib, a synthetic quinolone derivative and dual kinase inhibitor that targets both Abl and Src kinases with potential antineoplastic activity. Unlike imatinib, bosutinib inhibits the autophosphorylation of both Abl and Src kinases, resulting in inhibition of cell growth and apoptosis. Because of the dual mechanism of action, this agent may have activity in resistant CML disease, other myeloid malignancies and solid tumors. Abl kinase is upregulated in the presence of the abnormal Bcr-abl fusion protein which is commonly associated with chronic myeloid leukemia (CML). Overexpression of specific Src kinases is also associated with the imatinib-resistant CML phenotype.

BOSUTINIB MONOHYDRATE is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2012 and is indicated for myeloid leukemia and chronic myelogenous leukemia and has 1 investigational indication.

See also: Bosutinib (has active moiety).

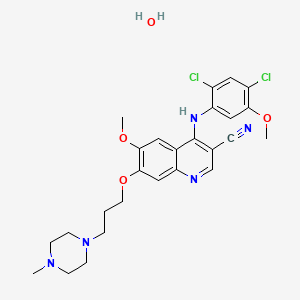

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

4-(2,4-dichloro-5-methoxyanilino)-6-methoxy-7-[3-(4-methylpiperazin-1-yl)propoxy]quinoline-3-carbonitrile;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29Cl2N5O3.H2O/c1-32-6-8-33(9-7-32)5-4-10-36-25-13-21-18(11-24(25)35-3)26(17(15-29)16-30-21)31-22-14-23(34-2)20(28)12-19(22)27;/h11-14,16H,4-10H2,1-3H3,(H,30,31);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXPOSPOKHGNMEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CCCOC2=C(C=C3C(=C2)N=CC(=C3NC4=CC(=C(C=C4Cl)Cl)OC)C#N)OC.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H31Cl2N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20238722 | |

| Record name | Bosutinib monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20238722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

548.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

918639-08-4 | |

| Record name | Bosutinib monohydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=918639-08-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bosutinib monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0918639084 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bosutinib monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20238722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-((2,4-dichloro-5-methoxyphenyl)-amino)-6-methoxy-7-(3-(4-methyl-1-piperazinyl)-propoxy)-3-quinoline-carbonitrile monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BOSUTINIB MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/844ZJE6I55 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Bosutinib hydrate chemical structure and formula C26H31Cl2N5O4

An In-depth Technical Guide to Bosutinib (B1684425) Hydrate (B1144303)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bosutinib is a second-generation, orally active, dual inhibitor of Src and Abl tyrosine kinases.[1][2] It is primarily utilized in the treatment of chronic myeloid leukemia (CML), particularly in cases of resistance or intolerance to prior therapies.[3][4] Bosutinib's mechanism of action involves the potent inhibition of the ATP-binding site of the BCR-ABL fusion protein and Src family kinases, which are critical drivers of oncogenesis in Philadelphia chromosome-positive (Ph+) CML and other malignancies.[5][6] By targeting these kinases, bosutinib effectively disrupts downstream signaling pathways responsible for cell proliferation, survival, and migration.[6][7] This guide provides a comprehensive technical overview of bosutinib hydrate, including its chemical properties, mechanism of action, quantitative efficacy data, and detailed experimental protocols relevant to its study.

Chemical Structure and Properties

Bosutinib hydrate is the monohydrate form of anhydrous bosutinib.[8] The presence of a water molecule results in the chemical formula C26H31Cl2N5O4.

Chemical Formula: C₂₆H₃₁Cl₂N₅O₄[8]

IUPAC Name: 4-(2,4-dichloro-5-methoxyanilino)-6-methoxy-7-[3-(4-methylpiperazin-1-yl)propoxy]quinoline-3-carbonitrile;hydrate[8]

Chemical Structure of Bosutinib

Table 1: Physicochemical Properties of Bosutinib Monohydrate

| Property | Value | Reference(s) |

|---|---|---|

| Molecular Weight | 548.5 g/mol | [8] |

| CAS Number | 918639-08-4 | [8] |

| Appearance | White to yellow solid | [9] |

| Solubility | Soluble in DMSO and ethanol; exhibits pH-dependent aqueous solubility (highly soluble at pH ≤ 5).[9][10] | [9][10] |

| Parent Compound | Bosutinib (Anhydrous) | [8] |

| Anhydrous Formula | C₂₆H₂₉Cl₂N₅O₃ | [11] |

| Anhydrous MW | 530.45 g/mol |[9] |

Mechanism of Action and Signaling Pathways

Bosutinib functions as a potent, ATP-competitive inhibitor of both Abl and Src tyrosine kinases.[12] In Ph+ CML, the constitutively active BCR-ABL fusion protein drives leukemogenesis. Bosutinib binds to the kinase domain of BCR-Abl, blocking its autophosphorylation and the subsequent phosphorylation of downstream substrates.[5] This inhibition leads to the disruption of multiple oncogenic signaling pathways, including PI3K/AKT/mTOR, MAPK/ERK, and JAK/STAT3, ultimately resulting in decreased cell proliferation and induction of apoptosis in cancer cells.[2][7] Its dual activity against Src family kinases (SFKs), which are involved in a wide range of cellular processes including growth and survival, contributes to its broad antineoplastic activity.[3][5]

References

- 1. Bosutinib - Wikipedia [en.wikipedia.org]

- 2. Novel Src/Abl tyrosine kinase inhibitor bosutinib suppresses neuroblastoma growth via inhibiting Src/Abl signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. What is the mechanism of Bosutinib Monohydrate? [synapse.patsnap.com]

- 6. benchchem.com [benchchem.com]

- 7. oncotarget.com [oncotarget.com]

- 8. Bosutinib Monohydrate | C26H31Cl2N5O4 | CID 11990828 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. benchchem.com [benchchem.com]

- 11. Bosutinib | C26H29Cl2N5O3 | CID 5328940 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. nbinno.com [nbinno.com]

A Comprehensive Technical Guide to the Physical and Chemical Properties of Bosutinib Hydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bosutinib (B1684425), a dual inhibitor of Src and Abl tyrosine kinases, is a critical therapeutic agent in the management of chronic myeloid leukemia. This technical guide provides an in-depth analysis of the essential physical and chemical properties of its hydrated form. The document outlines key characteristics such as solubility, melting point, polymorphism, and stability, supported by detailed experimental protocols. Furthermore, it visually elucidates the primary signaling pathways affected by Bosutinib through detailed diagrams, offering a comprehensive resource for researchers and professionals in drug development.

Introduction

Bosutinib (marketed as BOSULIF®) is a potent, orally bioavailable small molecule inhibitor targeting the Bcr-Abl and Src family kinases.[1][2] Its efficacy in treating Philadelphia chromosome-positive (Ph+) chronic myeloid leukemia (CML), particularly in patients with resistance or intolerance to prior therapies, is well-established.[1][3] The active pharmaceutical ingredient (API) is typically formulated as a monohydrate, the thermodynamically favored solid-state form.[4] A thorough understanding of the physicochemical properties of Bosutinib hydrate (B1144303) is paramount for formulation development, quality control, and ensuring optimal therapeutic performance. This guide aims to consolidate the available technical data on these properties, provide detailed experimental methodologies for their determination, and illustrate the compound's mechanism of action through signaling pathway diagrams.

Physicochemical Properties

The physical and chemical characteristics of Bosutinib hydrate are summarized below. These properties are crucial for its handling, formulation, and biological activity.

General Properties

Bosutinib monohydrate presents as a crystalline white to yellowish tan powder.[4]

| Property | Value | Reference |

| Chemical Name | 4-[(2,4-dichloro-5-methoxyphenyl)amino]-6-methoxy-7-[3-(4-methyl-1-piperazinyl) propoxy]-3-quinolinecarbonitrile, hydrate (1:1) | [4] |

| Molecular Formula | C₂₆H₂₉Cl₂N₅O₃·H₂O | [4] |

| Molecular Weight | 548.46 g/mol (monohydrate) | [4][5] |

| Anhydrous Molecular Weight | 530.46 g/mol | [4] |

| CAS Number | 380843-75-4 (anhydrous), 918639-08-4 (monohydrate) | [4][6] |

Solubility

The solubility of Bosutinib is highly pH-dependent.[4] It is highly soluble in acidic conditions (pH ≤ 5), while its solubility markedly decreases in neutral to basic environments.[4][7]

| Solvent | Solubility | Reference |

| Aqueous Media (pH ≤ 5) | Highly soluble | [4][7] |

| Aqueous Media (pH > 5) | Rapidly decreases | [4][7] |

| PBS (pH 7.2) | Approximately 1 mg/mL | [8] |

| DMSO | Approximately 20 mg/mL, 100 mg/mL (with sonication) | [8][9] |

| Ethanol | Approximately 20 mg/mL | [8][9] |

| Dimethylformamide (DMF) | Approximately 20 mg/mL | [8][9] |

| Acetone | Soluble | [4] |

| Methanol | Soluble | [4] |

| Acetonitrile | Soluble | [4] |

| Ethyl Acetate | Soluble | [4] |

| Isopropyl Acetate | Sparingly soluble | [4] |

| Toluene | Slightly soluble | [4] |

| Heptane | Slightly soluble | [4] |

Thermal Properties and Polymorphism

Bosutinib is known to exist in multiple polymorphic and solvated forms.[10][11] The commercially available form is a monohydrate (Form 1), which is the most thermodynamically stable form under ambient conditions.[4][11] A crystalline Form X of bosutinib has been characterized with endothermic peaks at approximately 91°C, 121°C, and 152°C in a hermetically sealed crucible as determined by Differential Scanning Calorimetry (DSC).[12]

| Property | Value | Reference |

| Polymorphism | Exists as multiple polymorphs, hydrates, and solvates. Form 1 (monohydrate) is the thermodynamically favored form. | [4][10][11] |

| Melting Point (Form X) | Endothermic peaks at approx. 91°C, 121°C, and 152°C (DSC) | [12] |

Acid Dissociation Constant (pKa)

The pKa of a compound is critical as it influences its solubility, absorption, and distribution. While a specific experimentally determined pKa value for Bosutinib hydrate was not found in the provided search results, it can be determined using techniques such as potentiometric titration or reversed-phase liquid chromatography.[13]

Stability

Bosutinib hydrate is susceptible to degradation under certain stress conditions, particularly basic hydrolysis and oxidation.[14][15] Stability-indicating HPLC methods have been developed to monitor its degradation.[16][17] Eight degradation impurities have been identified under basic hydrolysis, oxidative, and photolytic conditions.[2][14]

| Condition | Stability Profile | Reference |

| Basic Hydrolysis | Susceptible to degradation | [14][15] |

| Oxidative (H₂O₂) | Susceptible to degradation | [14][15] |

| Photolytic (UV and Visible light) | Susceptible to degradation | [14][15] |

| Acidic to Neutral Aqueous Solution | More stable for short-term experimental use | |

| Ambient Storage | Investigated forms were stable for 2 years | [10] |

Experimental Protocols

Detailed methodologies for characterizing the key physicochemical properties of Bosutinib hydrate are provided below. These protocols are based on established pharmaceutical analysis techniques.

Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of Bosutinib hydrate in various solvents.

-

Preparation: Add an excess amount of Bosutinib hydrate to a known volume of the desired solvent (e.g., water, buffer of specific pH, organic solvent) in a sealed container.

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: Withdraw a sample of the supernatant. To remove undissolved solids, filter the sample through a suitable membrane filter (e.g., 0.45 µm) or centrifuge at high speed.

-

Analysis: Quantify the concentration of Bosutinib in the filtrate/supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Express the solubility in terms of mg/mL or mol/L.

Polymorphism and Melting Point Determination (DSC and XRPD)

DSC is employed to determine the melting point and other thermal transitions.[18][19]

-

Sample Preparation: Accurately weigh a small amount (typically 1-5 mg) of Bosutinib hydrate into an aluminum DSC pan.[20] Crimp the pan with a lid.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell. Purge the cell with an inert gas, such as nitrogen, at a constant flow rate.[10]

-

Thermal Analysis: Heat the sample at a constant rate (e.g., 10°C/min) over a specified temperature range (e.g., 25°C to 300°C).[10]

-

Data Analysis: Record the heat flow as a function of temperature. The melting point is typically determined as the onset or peak of the endothermic event on the resulting thermogram.[21]

XRPD is used to characterize the crystalline form of Bosutinib hydrate.

-

Sample Preparation: Gently grind the Bosutinib hydrate powder to ensure a uniform particle size.[1] Pack the powder into a sample holder.

-

Instrument Setup: Place the sample holder in the XRPD instrument.

-

Data Collection: Expose the sample to monochromatic X-ray radiation (commonly Cu Kα) and scan over a range of 2θ angles (e.g., 5° to 40°).

-

Data Analysis: The resulting diffraction pattern, a plot of intensity versus 2θ angle, serves as a fingerprint for the specific crystalline form.[22]

pKa Determination (Potentiometric Titration)

This method is used to determine the acid dissociation constant(s) of Bosutinib.[3][4][6][16][23]

-

Solution Preparation: Dissolve an accurately weighed amount of Bosutinib hydrate in a suitable solvent mixture (e.g., water with a co-solvent if necessary) to a known concentration (e.g., 1 mM).[4][23]

-

Titration Setup: Calibrate a pH meter with standard buffers. Place the sample solution in a beaker with a magnetic stirrer and immerse the pH electrode.[4][23]

-

Titration: Titrate the solution with a standardized solution of acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH) in small, precise increments.[4][23]

-

Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point(s) on the titration curve.

Stability Assessment (Stability-Indicating HPLC Method)

This method is used to quantify Bosutinib and its degradation products under various stress conditions.[16][24][17][25]

-

Stress Sample Preparation: Expose Bosutinib hydrate to various stress conditions as per ICH guidelines (e.g., acidic, basic, and neutral hydrolysis; oxidation; photolysis; and thermal stress).[2][14]

-

Chromatographic System: Utilize an HPLC system with a suitable column (e.g., C18) and a mobile phase that can effectively separate the parent drug from its degradation products.[2][14]

-

Method Validation: Validate the analytical method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.[24][25]

-

Analysis: Inject the stressed samples into the HPLC system and record the chromatograms.

-

Data Analysis: Identify and quantify the degradation products. The peak purity of the parent drug peak should be assessed to ensure no co-eluting degradants.

Signaling Pathways and Experimental Workflows

Bosutinib exerts its therapeutic effect by inhibiting key signaling pathways involved in cancer cell proliferation and survival.

Bcr-Abl and Downstream Signaling

Bosutinib is a potent inhibitor of the Bcr-Abl kinase, the hallmark of CML.[2] Inhibition of Bcr-Abl blocks downstream signaling pathways that promote cell proliferation and survival.

Src Kinase Signaling

Bosutinib also inhibits Src family kinases, which are often overexpressed in various cancers and contribute to cell growth, migration, and invasion.[3][10]

References

- 1. icdd.com [icdd.com]

- 2. researchgate.net [researchgate.net]

- 3. asdlib.org [asdlib.org]

- 4. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 5. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Rationalization of the formation and stability of bosutinib solvated forms - CrystEngComm (RSC Publishing) DOI:10.1039/C6CE01834C [pubs.rsc.org]

- 9. Rationalization of the formation and stability of bosutinib solvated forms - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 10. WO2017145089A1 - Crystalline form x of bosutinib - Google Patents [patents.google.com]

- 11. "Determination of pK a Values for Some Tyrosine Kinase Inhibitors Using" by Senem Sanli and Nurullah Şanlı [docs.rwu.edu]

- 12. Stress Degradation Study of Bosutinib and Structural Elucidation of Its Degradation Impurities by Using LC-Q-TOF-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Using X-ray Diffraction Techniques for Biomimetic Drug Development, Formulation, and Polymorphic Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 15. discovery.researcher.life [discovery.researcher.life]

- 16. Implementation of DoE and Risk-Based Enhanced Analytical Quality by Design Approach to Stability-Indicating RP-HPLC Method for Stability Study of Bosutinib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. WO2017029584A1 - Amorphous form of bosutinib - Google Patents [patents.google.com]

- 18. ruj.uj.edu.pl [ruj.uj.edu.pl]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. dergipark.org.tr [dergipark.org.tr]

- 22. Rp-hplc method for estimation of bosutinib in bulk form as per ich guidelines [wisdomlib.org]

- 23. ijrpc.com [ijrpc.com]

- 24. accessdata.fda.gov [accessdata.fda.gov]

- 25. researchgate.net [researchgate.net]

Bosutinib Hydrate (CAS No. 918639-08-4): A Technical Guide for Drug Development Professionals

An In-depth Review of the Dual Src/Abl Tyrosine Kinase Inhibitor

Bosutinib (B1684425) hydrate (B1144303), identified by CAS number 918639-08-4, is a potent, orally bioavailable, second-generation tyrosine kinase inhibitor (TKI).[1][2] It is a significant therapeutic agent in the management of certain hematological malignancies, primarily Philadelphia chromosome-positive (Ph+) Chronic Myeloid Leukemia (CML).[3][4] This technical guide provides a comprehensive overview of bosutinib hydrate, including its physicochemical properties, mechanism of action, kinase inhibition profile, and key experimental data, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

Bosutinib hydrate is the monohydrate form of bosutinib.[5] Its chemical and physical properties are crucial for formulation and preclinical development.

| Property | Value |

| CAS Number | 918639-08-4 |

| Molecular Formula | C₂₆H₂₉Cl₂N₅O₃·H₂O |

| Molecular Weight | 548.47 g/mol [6] |

| Appearance | White to off-white powder |

| Solubility | pH-dependent; highly soluble at or below pH 5, with rapidly decreasing solubility above this pH.[7] Soluble in DMSO and ethanol.[8] |

| Chemical Name | 4-[(2,4-dichloro-5-methoxyphenyl)amino]-6-methoxy-7-[3-(4-methyl-1-piperazinyl)propoxy]-3-quinolinecarbonitrile monohydrate |

Mechanism of Action and Signaling Pathways

Bosutinib functions as a dual inhibitor of the Src and Abl tyrosine kinases.[1][9] In Ph+ CML, the hallmark genetic abnormality is the t(9;22) translocation, which creates the BCR-ABL fusion gene. This gene encodes a constitutively active Bcr-Abl tyrosine kinase, driving uncontrolled proliferation of leukemia cells.[1]

Bosutinib competitively binds to the ATP-binding site of the Bcr-Abl kinase, inhibiting its autophosphorylation and the phosphorylation of downstream substrates.[10] This blockade disrupts the signaling pathways essential for the proliferation and survival of CML cells, ultimately leading to apoptosis.[1][10]

Beyond Bcr-Abl, bosutinib also potently inhibits Src family kinases (SFKs), including Src, Lyn, and Hck.[10][11] SFKs are involved in various cellular processes, and their aberrant activation has been implicated in CML progression and resistance to other TKIs.[2][9] The dual inhibition of both Abl and Src kinases may contribute to bosutinib's efficacy in patients who have developed resistance to other therapies.[1]

Furthermore, studies have shown that bosutinib can modulate other signaling pathways implicated in cancer cell growth and survival, including the PI3K/AKT/mTOR, MAPK/ERK, and JAK/STAT3 pathways.[12]

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. Profile of bosutinib and its clinical potential in the treatment of chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. clinicaltrials.eu [clinicaltrials.eu]

- 4. Bosutinib - Wikipedia [en.wikipedia.org]

- 5. Bosutinib Monohydrate | C26H31Cl2N5O4 | CID 11990828 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Bosutinib: A Novel Src/Abl Kinase Inhibitor for Chronic Myelogenous Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. What is the mechanism of Bosutinib Monohydrate? [synapse.patsnap.com]

- 11. go.drugbank.com [go.drugbank.com]

- 12. Novel Src/Abl tyrosine kinase inhibitor bosutinib suppresses neuroblastoma growth via inhibiting Src/Abl signaling - PMC [pmc.ncbi.nlm.nih.gov]

Bosutinib Monohydrate: A Technical Guide to its Molecular Properties and Mechanism of Action

For Immediate Release

This technical guide provides a comprehensive overview of the physicochemical properties and molecular mechanism of action of bosutinib (B1684425) monohydrate, a dual inhibitor of Src and Abl kinases. This document is intended for researchers, scientists, and drug development professionals engaged in oncology and kinase inhibitor research.

Physicochemical Properties of Bosutinib Monohydrate

Bosutinib monohydrate is the hydrated form of bosutinib, a potent tyrosine kinase inhibitor. Its fundamental molecular characteristics are summarized below.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₆H₂₉Cl₂N₅O₃・H₂O | [1][2] |

| Molecular Weight | 548.46 g/mol | [1][2][3] |

| Anhydrous Molecular Weight | 530.46 g/mol | [2] |

| CAS Number | 918639-08-4 | [1][3] |

| Appearance | White to yellowish-tan powder | [2] |

| Solubility | pH-dependent; highly soluble at or below pH 5, with rapidly decreasing solubility above pH 5. Soluble in various organic solvents. | [2] |

Mechanism of Action: Dual Src/Abl Kinase Inhibition

Bosutinib functions as a potent, orally active inhibitor of both the Src and Abl families of non-receptor tyrosine kinases.[4] In the context of Chronic Myeloid Leukemia (CML), its primary target is the constitutively active Bcr-Abl fusion protein, a product of the Philadelphia chromosome translocation.[5] Bosutinib binds to the ATP-binding site of the Bcr-Abl kinase, thereby inhibiting its autophosphorylation and the subsequent phosphorylation of downstream substrates crucial for cell proliferation and survival.[5]

Beyond Bcr-Abl, bosutinib also demonstrates potent inhibition of Src family kinases (SFKs), including Src, Lyn, and Hck.[5] This dual-inhibitory action disrupts multiple oncogenic signaling pathways, contributing to its efficacy in imatinib-resistant CML cases and its potential in other malignancies where Src signaling is implicated.[2]

Downstream Signaling Pathways

The inhibition of Src and Abl kinases by bosutinib leads to the downregulation of several key downstream signaling cascades that are critical for tumor cell growth, survival, and metastasis. These include:

-

PI3K/AKT/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival.

-

MAPK/ERK Pathway: This cascade is involved in the regulation of cell proliferation, differentiation, and survival.

-

JAK/STAT Pathway: This pathway plays a crucial role in cytokine signaling and immune response, and its dysregulation is implicated in various cancers.

The simultaneous inhibition of these pathways underscores the comprehensive anti-neoplastic activity of bosutinib.[6]

Experimental Protocols

In Vitro Kinase Inhibition Assay (Radiometric)

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC₅₀) of bosutinib against a specific kinase.

Materials:

-

Purified kinase

-

Kinase reaction buffer

-

Substrate peptide

-

[γ-³²P]ATP

-

Bosutinib

-

10% Phosphoric acid

-

P81 phosphocellulose filter paper

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of bosutinib.

-

In a microplate, combine the kinase, substrate, and kinase buffer.

-

Add the bosutinib dilutions to the respective wells. Include a vehicle control (DMSO).

-

Pre-incubate the plate for 10-15 minutes at 30°C.

-

Initiate the reaction by adding [γ-³²P]ATP.

-

Incubate for a defined period at 30°C.

-

Stop the reaction by spotting the mixture onto P81 filter paper.

-

Wash the filter paper with 10% phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Measure the radioactivity on the filter paper using a scintillation counter.

-

Calculate the percentage of kinase activity relative to the vehicle control and plot against bosutinib concentration to determine the IC₅₀.

Cell Viability Assay (MTT Assay)

This protocol measures the effect of bosutinib on the viability of cancer cell lines.

Materials:

-

Cancer cell line (e.g., K562)

-

Complete culture medium

-

Bosutinib

-

MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Solubilization solution (e.g., DMSO)

-

96-well plate

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate and incubate for 24 hours.

-

Treat the cells with serial dilutions of bosutinib for 24, 48, or 72 hours.

-

Add MTT solution to each well and incubate for 4 hours.

-

Remove the medium and add solubilization solution to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 490 nm using a plate reader.

-

Calculate cell viability as a percentage of the untreated control.

In Vivo Xenograft Mouse Model

This protocol describes the evaluation of bosutinib's anti-tumor efficacy in a mouse model.

References

A Technical Guide to the Synthesis and Crystallization of Bosutinib Hydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and crystallization of Bosutinib (B1684425) hydrate (B1144303), a potent dual inhibitor of Src and Abl tyrosine kinases. Bosutinib is a critical therapeutic agent for specific forms of chronic myelogenous leukemia (CML).[1] This document details established synthetic routes and crystallization protocols, presenting quantitative data in structured tables and illustrating key processes with diagrams for enhanced clarity.

Mechanism of Action: Dual Inhibition of Src/Abl Kinases

Bosutinib functions as an ATP-competitive inhibitor, targeting the kinase domains of both the Bcr-Abl fusion protein and the Src family of kinases.[2][3] The Bcr-Abl oncoprotein, a hallmark of CML, possesses constitutively active tyrosine kinase activity, driving uncontrolled cell proliferation.[2] Src family kinases are also implicated in cancer progression and the development of resistance to other therapies.[2][4] By inhibiting these key kinases, Bosutinib effectively blocks downstream signaling pathways crucial for cancer cell proliferation, survival, and migration, including the PI3K/AKT/mTOR, MAPK/ERK, and JAK/STAT3 pathways.[5][6][7]

Caption: Bosutinib inhibits Bcr-Abl and Src signaling pathways.

Synthesis of Bosutinib

Several synthetic routes for Bosutinib have been developed. A prevalent strategy involves the multi-step synthesis starting from 3-methoxy-4-hydroxybenzoic acid.[8] This approach includes esterification, alkylation, nitration, reduction, cyclization, chlorination, and amination reactions to construct the final molecule.[8]

Caption: General workflow for a common Bosutinib synthesis route.

Experimental Protocol: Synthesis from 3-Methoxy-4-hydroxybenzoic Acid

This protocol is adapted from a reported novel synthesis of Bosutinib.[8]

-

Esterification & Alkylation: 3-methoxy-4-hydroxybenzoic acid is first esterified. The resulting methyl 4-hydroxy-3-methoxybenzoate is then alkylated using 1-bromo-3-chloropropane (B140262) in the presence of potassium carbonate in DMF at 70°C for 1 hour to yield methyl 4-(3-chloropropoxy)-3-methoxybenzoate.[8]

-

Nitration: The product from the previous step is nitrated using nitric acid in acetic acid at 60°C for 3-4 hours to produce methyl 4-(3-chloropropoxy)-5-methoxy-2-nitrobenzoate.[8]

-

Reduction: The nitro group is reduced to an amine using powdered iron and ammonium (B1175870) chloride in methanol (B129727) under reflux for 4 hours, yielding the corresponding aniline (B41778) derivative.[8]

-

Cyclization: The aniline derivative is reacted with 3,3-diethoxypropionitrile in the presence of trifluoroacetic acid to form the quinoline (B57606) ring system.[8]

-

Chlorination: The resulting hydroxyquinoline is chlorinated using phosphorus oxychloride (POCl₃) to yield the 4-chloroquinoline (B167314) intermediate.[8]

-

First Amination: The 4-chloroquinoline intermediate is reacted with 2,4-dichloro-5-methoxyaniline in the presence of pyridine (B92270) hydrochloride to yield 7-(3-chloropropoxy)-4-(2,4-dichloro-5-methoxyphenylamino)-6-methoxyquinoline-3-carbonitrile.[8]

-

Second Amination (Final Step): The chloropropoxy side chain is reacted with N-methylpiperazine in the presence of sodium iodide at 80°C for 12 hours to afford the final product, Bosutinib.[8] The crude product is purified by partitioning between ethyl acetate (B1210297) and saturated aqueous sodium bicarbonate.[8]

Quantitative Data: Synthesis Yields and Purity

| Step | Intermediate/Product | Yield (%) | Purity (HPLC) (%) |

| 1 | Methyl 4-(3-chloropropoxy)-3-methoxybenzoate | 90.0 | >98.0 |

| 3 | Methyl 2-amino-4-(3-chloropropoxy)-5-methoxybenzoate | 91.5 | 98.2 |

| 5 | 4-Chloro-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrile | 84.3 | 98.7 |

| 7 | Bosutinib | 21.7 (overall) | >99.0 |

Data compiled from a novel synthesis route reported in the literature.[8][9]

Crystallization of Bosutinib Hydrate

Bosutinib is known to form various solvates and hydrates.[10] The commercially available form is a stable monohydrate (Form I).[11][12] The crystallization process is critical for controlling the polymorphic form, which impacts the drug's stability, solubility, and bioavailability.[12] A common method involves crystallization from an ethanol-water solvent system.[13]

Caption: Workflow for the crystallization of Bosutinib Hydrate.

Experimental Protocol: Crystallization of Bosutinib Monohydrate (Form I)

This protocol is based on a patented method for preparing a specific crystal form of Bosutinib hydrate.[13]

-

Dissolution: Dissolve the crude Bosutinib raw material (e.g., 10.0 g) in an 80% aqueous ethanol solution (e.g., 40 mL) with stirring.[13]

-

Heating: Heat the mixture to reflux until all solids are completely dissolved.[13]

-

Cooling and Seeding: Cool the solution to approximately 70°C.[13]

-

Precipitation: Add purified water dropwise to the solution until solid begins to form.[13]

-

Crystal Growth: Maintain the suspension at 70°C and continue stirring for an extended period (e.g., 24-48 hours) to allow for crystal growth.[13]

-

Final Precipitation: After the heat preservation step, add an additional volume of purified water (e.g., 90 mL) dropwise.[13]

-

Isolation: Cool the system to room temperature, collect the crystals by suction filtration, and dry them under vacuum to obtain the white-like crystal powder of Bosutinib monohydrate.[13]

Another described method involves dissolving Bosutinib in an aprotic polar solvent such as dimethyl sulfoxide (B87167) (DMSO) or 1-methyl-2-pyrrolidone at 50-65°C, followed by the addition of water and cooling to crystallize the hydrate form.[14]

Quantitative Data: Crystallographic Properties of Bosutinib Monohydrate

The stable monohydrate form of Bosutinib (Form I) has been characterized by single-crystal X-ray diffraction.

| Parameter | Value |

| Chemical Formula | C₂₆H₂₉Cl₂N₅O₃ · H₂O |

| Molecular Weight | 548.46 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P b c a |

| a | 12.3231 Å |

| b | 13.9721 Å |

| c | 30.2678 Å |

| α, β, γ | 90° |

| Z (Molecules/unit cell) | 8 |

Data obtained from the PubChem entry for Bosutinib Monohydrate.[15]

Conclusion

The synthesis and crystallization of Bosutinib hydrate are well-documented processes crucial for the production of this important anticancer agent. The synthetic routes, while complex, offer viable pathways to the active pharmaceutical ingredient with high purity.[8] The crystallization step is paramount for obtaining the stable monohydrate form, ensuring consistent physicochemical properties of the final drug product.[12][13] The detailed protocols and quantitative data presented in this guide serve as a valuable resource for researchers and professionals in the field of drug development and manufacturing.

References

- 1. Bosutinib: A Novel Src/Abl Kinase Inhibitor for Chronic Myelogenous Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. What is the mechanism of Bosutinib Monohydrate? [synapse.patsnap.com]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Novel Src/Abl tyrosine kinase inhibitor bosutinib suppresses neuroblastoma growth via inhibiting Src/Abl signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. oncotarget.com [oncotarget.com]

- 7. Novel Src/Abl tyrosine kinase inhibitor bosutinib suppresses neuroblastoma growth via inhibiting Src/Abl signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 9. derpharmachemica.com [derpharmachemica.com]

- 10. Rationalization of the formation and stability of bosutinib solvated forms - CrystEngComm (RSC Publishing) DOI:10.1039/C6CE01834C [pubs.rsc.org]

- 11. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]

- 12. CN104447542A - Bosutinib monohydrate and preparation method thereof - Google Patents [patents.google.com]

- 13. CN112321505A - Bosutinib crystal form and preparation method thereof - Google Patents [patents.google.com]

- 14. WO2016034150A1 - Method for preparing bosutinib and crystal thereof - Google Patents [patents.google.com]

- 15. Bosutinib Monohydrate | C26H31Cl2N5O4 | CID 11990828 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Dual Inhibitor Bosutinib: A Technical Guide to its Role in Suppressing Src and Abl Autophosphorylation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanism of action of bosutinib (B1684425), a potent dual inhibitor of Src and Abl tyrosine kinases. It details the molecular interactions, inhibitory concentrations, and the subsequent effects on downstream signaling pathways. This document also includes comprehensive experimental protocols for key assays used to evaluate the efficacy of bosutinib and visual representations of the relevant cellular processes.

Core Mechanism of Action: Inhibition of Autophosphorylation

Bosutinib is an orally bioavailable, ATP-competitive inhibitor that targets the kinase domains of both Src and Abl.[1][2] Its primary mechanism of action involves binding to the ATP-binding site of these kinases, thereby preventing the transfer of a phosphate (B84403) group from ATP to tyrosine residues on the kinase itself (autophosphorylation) and on other substrate proteins.[3] This inhibition of autophosphorylation is a critical step in blocking the catalytic activity of Src and Abl, which are often aberrantly activated in various malignancies, including chronic myeloid leukemia (CML).[1][4]

Unlike first-generation tyrosine kinase inhibitors such as imatinib, which primarily recognizes the inactive conformation of Abl, bosutinib can bind to both the active and inactive conformations of the Abl kinase domain.[5][6] This versatility may contribute to its efficacy against certain imatinib-resistant mutations.[7] Bosutinib's dual specificity for both Src and Abl kinases allows it to target a broader range of signaling pathways involved in cell proliferation, survival, and migration.[4][8]

Quantitative Analysis of Bosutinib's Inhibitory Activity

The potency of bosutinib against Src and Abl has been quantified in various studies using both cell-free (enzymatic) and cell-based assays. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's effectiveness.

| Target Kinase | Assay Type | IC50 Value (nM) | Reference(s) |

| Src | Cell-free (Enzymatic) | 1.2 | [5] |

| Src | Cell-free (Enzymatic) | 3.8 | [9] |

| Src | Cell Lysate | 400 | [9] |

| Abl | Cell-free (Enzymatic) | 1.0 | [9] |

| Abl | Cell Lysate | 85 | [9] |

| BCR-ABL (Wild-Type) | Cell-based | 20 | [10] |

| BCR-ABL (V299L mutant) | Cell-based | 600 | [10] |

| BCR-ABL (T315I mutant) | Cell-based | >1000 | [10] |

Signaling Pathways and Downstream Effects

The inhibition of Src and Abl autophosphorylation by bosutinib leads to the downregulation of several critical downstream signaling pathways that promote oncogenesis.

Caption: Bosutinib inhibits Src and Abl, blocking downstream signaling.

By inhibiting Src and Abl, bosutinib effectively attenuates signals through pathways such as PI3K/AKT/mTOR, MAPK/ERK, and JAK/STAT, which are crucial for cell proliferation, survival, and migration.[5][11] This disruption of oncogenic signaling ultimately leads to decreased tumor growth and, in some cases, apoptosis.[4]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the inhibitory effects of bosutinib.

In Vitro Kinase Assay for IC50 Determination

This protocol outlines a method to determine the IC50 value of bosutinib against purified Src or Abl kinase.

Materials:

-

Purified recombinant Src or Abl kinase

-

Bosutinib stock solution (in DMSO)

-

Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

-

Peptide substrate (e.g., poly(Glu, Tyr) 4:1)

-

[γ-³³P]ATP

-

96-well plates

-

Phosphocellulose filter plates

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of bosutinib in kinase reaction buffer.

-

In a 96-well plate, add the bosutinib dilutions. Include a DMSO-only control.

-

Add the purified kinase and peptide substrate to each well.

-

Initiate the kinase reaction by adding [γ-³³P]ATP.

-

Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

-

Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

-

Transfer the reaction mixture to a phosphocellulose filter plate and wash several times with phosphoric acid to remove unincorporated [γ-³³P]ATP.

-

Dry the filter plate and add scintillation fluid to each well.

-

Measure the radioactivity using a scintillation counter.

-

Calculate the percentage of kinase inhibition for each bosutinib concentration relative to the DMSO control and determine the IC50 value using non-linear regression analysis.

Western Blot Analysis of Src and Abl Phosphorylation

This protocol describes how to assess the inhibition of Src and Abl autophosphorylation in a cellular context.

Materials:

-

Cancer cell line (e.g., K562 for BCR-ABL)

-

Cell culture medium and supplements

-

Bosutinib

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (anti-phospho-Src (Tyr416), anti-Src, anti-phospho-Abl (Tyr245), anti-Abl, and a loading control like β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Seed cells in culture plates and allow them to adhere.

-

Treat the cells with various concentrations of bosutinib for a specified time (e.g., 2-6 hours).[5]

-

Lyse the cells and collect the protein lysates.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an ECL substrate and an imaging system.

-

Quantify the band intensities to determine the relative levels of phosphorylated and total Src/Abl.

Cell Viability Assay (MTT-based)

This protocol is for determining the cytotoxic effect of bosutinib on cancer cell lines.

Materials:

-

Cancer cell line

-

96-well cell culture plates

-

Complete culture medium

-

Bosutinib

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density.[12]

-

Allow the cells to attach overnight.

-

Treat the cells with a serial dilution of bosutinib for a chosen duration (e.g., 48 or 72 hours).[13]

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add solubilization solution to dissolve the formazan (B1609692) crystals.[12]

-

Read the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Experimental and Logical Workflows

The following diagrams illustrate the general workflows for evaluating bosutinib's efficacy.

References

- 1. cancerfax.com [cancerfax.com]

- 2. Bosutinib: a dual SRC/ABL kinase inhibitor for the treatment of chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. c-Abl is an effector of Src for growth factor-induced c-myc expression and DNA synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Novel Src/Abl tyrosine kinase inhibitor bosutinib suppresses neuroblastoma growth via inhibiting Src/Abl signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. go.drugbank.com [go.drugbank.com]

- 8. Bosutinib: A Novel Src/Abl Kinase Inhibitor for Chronic Myelogenous Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. benchchem.com [benchchem.com]

- 11. aacrjournals.org [aacrjournals.org]

- 12. MTT (Assay protocol [protocols.io]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to Bosutinib Hydrate for Philadelphia Chromosome-Positive CML Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of bosutinib (B1684425) hydrate (B1144303), a dual Src/Abl tyrosine kinase inhibitor, for research in Philadelphia chromosome-positive (Ph+) Chronic Myeloid Leukemia (CML). It covers the core mechanism of action, clinical efficacy, resistance patterns, and detailed experimental protocols relevant to the study of bosutinib in a CML context.

Introduction to Bosutinib and its Role in CML Therapy

Chronic Myeloid Leukemia is a myeloproliferative neoplasm characterized by the presence of the Philadelphia chromosome, a result of a reciprocal translocation between chromosomes 9 and 22, which creates the BCR-ABL fusion gene.[1][2] This fusion gene encodes a constitutively active tyrosine kinase, BCR-ABL, which is the primary driver of CML pathogenesis.[1][2][3] The BCR-ABL kinase activates multiple downstream signaling pathways, leading to uncontrolled cell proliferation and survival.[1][4][5]

Bosutinib (marketed as Bosulif) is a second-generation tyrosine kinase inhibitor (TKI) that functions as a potent, orally bioavailable dual inhibitor of Src and Abl kinases.[2][6][7] It is approved for the treatment of adult patients with newly diagnosed chronic phase (CP) Ph+ CML, as well as for patients with CP, accelerated phase (AP), or blast phase (BP) Ph+ CML who are resistant or intolerant to prior TKI therapy.[8][9] Bosutinib's dual inhibitory mechanism offers a distinct advantage in CML treatment.

Mechanism of Action

Bosutinib is an ATP-competitive inhibitor that targets the kinase domain of both the Abl and Src family kinases.[10] In the context of Ph+ CML, its primary therapeutic effect is derived from the inhibition of the constitutively active BCR-ABL kinase.[9][11] By binding to the active conformation of the Abl kinase domain, bosutinib blocks the autophosphorylation and activation of BCR-ABL, thereby inhibiting its downstream signaling cascades.[11]

The inhibition of Src family kinases by bosutinib is also believed to contribute to its anti-leukemic activity.[11] Src kinases are involved in various cellular processes, including cell growth, adhesion, and motility, and their aberrant activation has been implicated in the progression of CML.[11][12]

The downstream signaling pathways affected by bosutinib's inhibition of BCR-ABL include:

-

RAS/MAPK Pathway: Inhibition of this pathway leads to decreased cell proliferation.[1][4]

-

PI3K/AKT/mTOR Pathway: Blocking this pathway promotes apoptosis and inhibits cell survival.[1][4][11]

-

JAK/STAT Pathway: Inhibition of this pathway contributes to the suppression of pro-growth and survival signals.[4]

Signaling Pathways

The following diagram illustrates the central role of BCR-ABL in driving CML and the points of intervention by bosutinib.

Caption: BCR-ABL Signaling Pathway and Bosutinib's Point of Inhibition.

Quantitative Data from Clinical Trials

The efficacy and safety of bosutinib have been evaluated in several key clinical trials. The following tables summarize the major findings from the BFORE, BELA, and BYOND studies.

Table 1: BFORE Trial - Newly Diagnosed Chronic Phase CML[14][15]

| Endpoint (at 12 months) | Bosutinib (400 mg/day) | Imatinib (B729) (400 mg/day) | p-value |

| Major Molecular Response (MMR) | 47.2% | 36.9% | 0.0200 |

| Complete Cytogenetic Response (CCyR) | 77.2% | 66.4% | 0.0075 |

Final 5-year follow-up of the BFORE trial demonstrated a higher cumulative MMR rate with bosutinib (73.9%) compared to imatinib (64.6%).[13]

Table 2: BELA Trial - Newly Diagnosed Chronic Phase CML[16][17]

| Endpoint (at 12 months) | Bosutinib (500 mg/day) | Imatinib (400 mg/day) | p-value |

| Complete Cytogenetic Response (CCyR) | 70% | 68% | 0.601 |

| Major Molecular Response (MMR) | 41% | 27% | <0.001 |

Table 3: BYOND Trial - Previously Treated Chronic Phase CML[18]

| Endpoint (at any time) | Bosutinib (in patients with Ph+ CP CML) |

| Complete Cytogenetic Response (CCyR) | 81.1% |

| Major Molecular Response (MMR) | 71.8% |

| MR4 | 59.7% |

| MR4.5 | 48.3% |

Mechanisms of Resistance

Resistance to TKI therapy is a significant clinical challenge. The primary mechanisms of resistance to bosutinib include:

-

BCR-ABL Kinase Domain Mutations: Point mutations in the BCR-ABL kinase domain can alter the drug-binding site, reducing the efficacy of bosutinib. The most notable mutations conferring resistance to bosutinib are the T315I and V299L mutations.[2][7][8][14] Bosutinib is, however, effective against many imatinib-resistant mutations.[14][15]

-

BCR-ABL Independent Mechanisms: In some cases, resistance can occur without mutations in the BCR-ABL kinase domain.[16] These mechanisms involve the activation of alternative signaling pathways that promote cell survival and proliferation, bypassing the need for BCR-ABL signaling.[16]

Experimental Protocols

The following are detailed methodologies for key experiments used in the preclinical evaluation of bosutinib for Ph+ CML.

Cell Culture of Ph+ CML Cell Lines (e.g., K562)

-

Media Preparation: Culture K562 cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Cell Maintenance: Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Subculturing: Passage the cells every 2-3 days to maintain a cell density between 1 x 10^5 and 1 x 10^6 cells/mL.

-

Cell Counting: Use a hemocytometer and Trypan Blue exclusion to determine cell viability and concentration.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Seed K562 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Drug Treatment: Prepare serial dilutions of bosutinib in complete medium and add to the respective wells. Include a vehicle control (DMSO).

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours.

-

Formazan (B1609692) Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vitro Kinase Assay

-

Reaction Setup: In a 96-well plate, combine the purified BCR-ABL kinase, a suitable substrate (e.g., a synthetic peptide), and kinase reaction buffer.

-

Inhibitor Addition: Add varying concentrations of bosutinib or a vehicle control to the wells.

-

Reaction Initiation: Start the kinase reaction by adding ATP (often radiolabeled, e.g., [γ-33P]ATP).

-

Incubation: Incubate the plate at 30°C for a specified period (e.g., 30-60 minutes).

-

Reaction Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).

-

Substrate Capture: Transfer the reaction mixture to a filter plate (e.g., phosphocellulose) to capture the phosphorylated substrate.

-

Washing: Wash the filter plate to remove unincorporated ATP.

-

Signal Detection: Measure the amount of incorporated radioactivity using a scintillation counter.

-

Data Analysis: Determine the kinase activity at each inhibitor concentration and calculate the IC50 value.

Western Blotting for Signaling Pathway Analysis

-

Cell Treatment and Lysis: Treat K562 cells with bosutinib for a specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of BCR-ABL, CrkL, STAT5, ERK, and AKT overnight at 4°C. Also, use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities to determine the effect of bosutinib on the phosphorylation status of the target proteins.

Experimental Workflow Visualization

The following diagram outlines a typical experimental workflow for evaluating the in vitro efficacy of bosutinib in Ph+ CML cell lines.

Caption: A Representative Experimental Workflow for Bosutinib Evaluation.

Conclusion

Bosutinib hydrate is a critical therapeutic agent in the management of Philadelphia chromosome-positive CML. Its dual inhibitory action on Src and Abl kinases provides a potent mechanism for suppressing the leukemogenic activity of the BCR-ABL oncoprotein. A thorough understanding of its mechanism of action, clinical efficacy, and potential resistance mechanisms is paramount for researchers and drug development professionals. The experimental protocols and workflows outlined in this guide provide a solid foundation for the continued investigation and optimization of bosutinib and the development of novel therapeutic strategies for CML.

References

- 1. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction | Encyclopedia MDPI [encyclopedia.pub]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Cell culture, transfection, and imaging of K562 cells [protocols.io]

- 6. encodeproject.org [encodeproject.org]

- 7. ASCO – American Society of Clinical Oncology [asco.org]

- 8. Efficacy and safety of bosutinib in patients treated with prior imatinib and/or dasatinib and/or nilotinib: Subgroup analyses from the phase 4 BYOND study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Novel Src/Abl tyrosine kinase inhibitor bosutinib suppresses neuroblastoma growth via inhibiting Src/Abl signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Bosutinib versus imatinib for newly diagnosed chronic phase chronic myeloid leukemia: final results from the BFORE trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. accessdata.fda.gov [accessdata.fda.gov]

- 12. researchgate.net [researchgate.net]

- 13. Bosutinib Versus Imatinib for Newly Diagnosed Chronic Myeloid Leukemia: Results From the Randomized BFORE Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Bosutinib Versus Imatinib in Newly Diagnosed Chronic-Phase Chronic Myeloid Leukemia: Results From the BELA Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. ascopubs.org [ascopubs.org]

An In-Depth Technical Guide to the Antineoplastic Activity of Bosutinib Hydrate

Introduction

Bosutinib (B1684425), a synthetic quinolone derivative, is a potent antineoplastic agent operating as a dual tyrosine kinase inhibitor (TKI).[1][2] Marketed as Bosulif®, it is primarily indicated for the treatment of Philadelphia chromosome-positive (Ph+) chronic myelogenous leukemia (CML).[3][4] Its mechanism of action, which targets both the Abl and Src kinases, allows it to be effective in both newly diagnosed patients and those who have developed resistance or intolerance to other TKIs like imatinib (B729).[1][3][5] This technical guide provides a comprehensive overview of the preclinical and clinical data supporting the antineoplastic activity of Bosutinib, detailing its mechanism, efficacy across various cancer models, and the experimental protocols used for its evaluation.

Core Mechanism of Action

Bosutinib functions as an ATP-competitive inhibitor that targets the kinase domains of both the Abelson (Abl) and Src family kinases.[6][7] In Ph+ CML, the hallmark is the Bcr-Abl fusion protein, a constitutively active tyrosine kinase that drives leukemogenesis by controlling downstream pathways involved in cell proliferation, adhesion, and survival.[8][9]

Bosutinib binds to the ATP-binding site of the Bcr-Abl kinase, inhibiting its autophosphorylation and subsequent activation.[1][2][8] This action effectively blocks the signaling cascades that lead to malignant cell proliferation and survival, ultimately inducing apoptosis (programmed cell death) in cancer cells.[8]

A key advantage of Bosutinib is its dual-inhibitor nature. Beyond Bcr-Abl, it potently inhibits Src family kinases, including Src, Lyn, and Hck.[4][8] Overexpression of Src kinases is associated with resistance to other TKIs, giving Bosutinib a broader spectrum of activity.[1][2] It has demonstrated efficacy against 16 of 18 imatinib-resistant forms of Bcr-Abl expressed in murine myeloid cell lines, though it does not inhibit the T315I and V299L mutant cells.[4][7]

Downstream Signaling Pathways

The inhibition of Src and Abl kinases by Bosutinib disrupts multiple oncogenic signaling pathways critical for tumor cell growth and survival.[8] Preclinical studies in neuroblastoma have shown that Bosutinib effectively blocks the activation of several key downstream cascades.[10] These include:

-

PI3K/AKT/mTOR Pathway: A central regulator of cell growth, proliferation, and survival.

-

MAPK/ERK Pathway: Crucial for transmitting signals from the cell surface to the nucleus to control gene expression and cell division.

-

JAK/STAT3 Pathway: Involved in cell proliferation, differentiation, and apoptosis, and often dysregulated in cancer.

By abrogating these pathways, Bosutinib exerts a comprehensive antineoplastic effect, suppressing the molecular machinery that cancer cells rely on to thrive.[10]

Preclinical Antineoplastic Activity

In Vitro Potency

Bosutinib has demonstrated potent cytotoxic effects across a wide range of cancer cell lines in vitro. Its half-maximal inhibitory concentration (IC50) is often in the low nanomolar range, particularly in CML cells.[11]

| Cancer Type | Cell Line | IC50 Value |

| Src Kinase | (Cell-free assay) | 1.2 nM[10][11][12] |

| Abl Kinase | (Cell-free assay) | 1.0 nM[11][12] |

| Chronic Myelogenous Leukemia (CML) | Various human CML-derived lines | 1 - 20 nM[12][13] |

| Neuroblastoma | IMR-32 | 0.64 µM[10][14] |

| Neuroblastoma | SK-N-AS | 11.26 µM[10][14] |

| Non-Small Cell Lung Cancer | A549 | ~1 - 5 µM[14] |

| Non-Small Cell Lung Cancer | H1975 | ~1 - 5 µM[14] |

In Vivo Efficacy in Xenograft Models

The antineoplastic activity of Bosutinib has been confirmed in vivo using animal models. Short-term administration has been shown to cause the regression of CML tumor xenografts.[15]

| Animal Model | Cancer Type / Cell Line | Dosing Regimen | Key Outcomes |

| Nude Mice | Human KU812 Xenografts (CML) | 75 mg/kg (twice daily) or 150 mg/kg (once daily), oral gavage | Demonstrated therapeutic activity and dose-dependent weight loss.[12][13] |

| Syngeneic Mice | Bcr-Abl WT and Mutant Ba/F3 Xenografts | 150 mg/kg (once daily, 5 days/week) | Decreased the rate of tumor growth and prolonged event-free survival.[12][13] |

Clinical Efficacy and Applications

Bosutinib is approved for adults with Ph+ CML and is also being investigated for use in other cancers, including advanced solid tumors.[3][4] Clinical trials have demonstrated its efficacy in achieving and maintaining significant molecular and cytogenetic responses.

| Trial Name / Phase | Patient Population | Key Efficacy Endpoints |

| BELA Trial (Phase III) | Newly diagnosed chronic phase (CP) CML | At 12 months: - Major Molecular Response (MMR): 47.2%- Complete Cytogenetic Response (CCyR): 77.2%[3] |

| BYOND Trial (Phase IV) | Previously treated CML (resistant/intolerant) | At median 47.8 months follow-up: - Attained/maintained MMR: 71.8%- 48-month Overall Survival (OS) rate: 88.3%[16] |

| Phase I/II Study | CP CML after imatinib and dasatinib (B193332)/nilotinib (B1678881) failure | At median 28.5 months follow-up: - Major Cytogenetic Response: 32%- 2-year Progression-Free Survival (PFS): 73%- 2-year Overall Survival (OS): 83%[17] |

| Phase I Study | Advanced Solid Tumors (Colorectal, Pancreas, NSCLC) | Recommended Phase II Dose (RP2D) of 400 mg/day identified. Modest single-agent activity observed, with 8 of 112 patients having stable disease for over 22 weeks.[18] |

Key Experimental Protocols

Protocol: Cell Viability (MTT) Assay for IC50 Determination

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to determine the cytotoxic effects of a compound.

Methodology:

-

Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.[14]

-

Drug Treatment: Prepare serial dilutions of Bosutinib in the culture medium. Replace the old medium with 100 µL of the drug dilutions. Include vehicle (e.g., DMSO) and no-treatment controls.[14]

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.[14]

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[14]

-

Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the purple formazan crystals.[14]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[14]

-

Data Analysis: Plot the percentage of cell viability versus the log of the Bosutinib concentration. Use a non-linear regression model to calculate the IC50 value.[14]

Protocol: In Vivo Xenograft Tumor Model

Xenograft models are essential for evaluating the antineoplastic efficacy of a drug in a living organism.

General Methodology:

-

Cell Culture and Implantation: Culture the selected cancer cells (e.g., human KU812 CML cells) under standard conditions.[12][13] Implant a specific number of cells subcutaneously into the flank of immunocompromised mice (e.g., nude mice).

-

Tumor Growth: Monitor the mice regularly for tumor formation and growth. Tumor volume is typically calculated using the formula: (Length x Width²) / 2.

-

Treatment Initiation: Once tumors reach a predetermined size, randomize the mice into treatment and control groups.

-

Drug Administration: Administer Bosutinib hydrate via the appropriate route (e.g., oral gavage) at the specified dose and schedule (e.g., 150 mg/kg, once daily).[12][13] The control group receives a vehicle solution.

-

Monitoring and Measurement: Measure tumor volumes and body weights regularly (e.g., 2-3 times per week) throughout the study.

-

Endpoint Analysis: The study concludes when tumors in the control group reach a maximum allowed size or after a predefined period. Key endpoints include tumor growth inhibition, prolongation of survival, and assessment of drug toxicity.[12][13]

Conclusion

Bosutinib hydrate is a highly effective antineoplastic agent with a well-defined dual-inhibitory mechanism against Src and Abl kinases. Its potent activity has been extensively validated in preclinical in vitro and in vivo models, demonstrating significant cytotoxicity against various cancer cell lines and the ability to suppress tumor growth. Clinically, it is an established and vital therapeutic option for patients with Ph+ CML, offering durable responses even in cases of resistance to prior TKI therapies. Ongoing research continues to explore its potential in solid tumors, highlighting its importance in the landscape of targeted cancer therapy.

References

- 1. Bosutinib Monohydrate | C26H31Cl2N5O4 | CID 11990828 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Facebook [cancer.gov]

- 3. clinicaltrials.eu [clinicaltrials.eu]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Bosutinib : a review of preclinical and clinical studies in chronic myelogenous leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A Phase I Study of the Non-Receptor Kinase Inhibitor Bosutinib in Combination with Pemetrexed in Patients with Selected Metastatic Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Bosutinib: A Novel Src/Abl Kinase Inhibitor for Chronic Myelogenous Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. What is the mechanism of Bosutinib Monohydrate? [synapse.patsnap.com]

- 9. Bosutinib in the treatment of patients with Philadelphia chromosome-positive (Ph+) chronic myelogenous leukemia: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Novel Src/Abl tyrosine kinase inhibitor bosutinib suppresses neuroblastoma growth via inhibiting Src/Abl signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. file.medchemexpress.com [file.medchemexpress.com]

- 14. benchchem.com [benchchem.com]

- 15. Bosutinib: a review of preclinical studies in chronic myelogenous leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Efficacy and safety of bosutinib in previously treated patients with chronic myeloid leukemia: final results from the BYOND trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Bosutinib is active in chronic phase chronic myeloid leukemia after imatinib and dasatinib and/or nilotinib therapy failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Phase I study of bosutinib, a src/abl tyrosine kinase inhibitor, administered to patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

Bosutinib Hydrate: A Technical Guide to Signaling Pathway Modulation in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bosutinib (B1684425), a potent dual inhibitor of Src and Abl tyrosine kinases, has emerged as a significant therapeutic agent in the landscape of targeted cancer therapy.[1][2] Marketed under the brand name Bosulif®, it is primarily indicated for the treatment of Philadelphia chromosome-positive (Ph+) chronic myeloid leukemia (CML).[2][3] However, its mechanism of action, which involves the modulation of critical signaling pathways, extends its potential applicability to a range of solid tumors.[4][5] This technical guide provides an in-depth exploration of the signaling pathways modulated by bosutinib in cancer cells, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular interactions.

Mechanism of Action

Bosutinib functions as an ATP-competitive inhibitor, binding to the kinase domain of both Src and Abl kinases.[2][4] In the context of CML, its primary target is the constitutively active Bcr-Abl fusion protein, a hallmark of the disease.[6][7] By blocking the tyrosine kinase activity of Bcr-Abl, bosutinib effectively inhibits downstream signaling cascades that drive uncontrolled cell proliferation and survival of leukemic cells.[6][8]

Beyond Bcr-Abl, bosutinib's potent inhibition of Src family kinases (SFKs), including Src, Lyn, and Hck, contributes significantly to its anti-cancer activity.[6][7][9] SFKs are crucial mediators in various cellular processes such as cell growth, differentiation, adhesion, and migration.[9] Their aberrant activation is implicated in the progression of numerous solid tumors.[4][10]

Core Signaling Pathways Modulated by Bosutinib

Bosutinib's therapeutic effects are a direct consequence of its ability to attenuate multiple oncogenic signaling pathways. The inhibition of Src/Abl kinases leads to the downregulation of several key downstream cascades:

-

PI3K/AKT/mTOR Pathway: This pathway is central to cell survival, growth, and proliferation. Bosutinib treatment has been shown to decrease the phosphorylation of key components of this pathway, leading to reduced cell viability.[10][11]

-

MAPK/ERK Pathway: The MAPK/ERK pathway plays a critical role in cell proliferation and differentiation. Bosutinib effectively suppresses this pathway by inhibiting the phosphorylation of ERK.[10][11]

-

JAK/STAT Pathway: This pathway is involved in inflammation, immunity, and cell growth. Bosutinib has been demonstrated to reduce the phosphorylation of STAT3, a key mediator in this cascade.[10][11]

The simultaneous inhibition of these pathways underscores the multifaceted anti-neoplastic activity of bosutinib.

Quantitative Data: In Vitro Efficacy of Bosutinib

The potency of bosutinib has been quantified across a variety of cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric. The following tables summarize the IC50 values of bosutinib in different cancer contexts.

Table 1: IC50 Values of Bosutinib in Neuroblastoma Cell Lines

| Cell Line | IC50 (µM) |

| IMR-32 | 0.64 |

| NGP | 1.89 |

| NB-19 | 2.45 |

| CHLA-255 | 3.17 |

| SH-SY5Y | 4.88 |

| SK-N-AS | 11.26 |

Data compiled from in vitro studies. Actual IC50 values may vary depending on specific experimental conditions.[11]

Table 2: IC50 Values of Bosutinib Against a Selection of Kinases

| Kinase | IC50 (nM) |

| SRC | 1.2 |

| ABL | <1 |

| LCK | 1.3 |

| LYN | 1.4 |

| HCK | 3.7 |

| BTK | 6.5 |

| EGFR | 9.4 |

| EPHB2 | 16 |

| c-KIT | >1000 |

| PDGFRβ | >1000 |

Note: IC50 values can vary depending on the specific assay conditions, such as ATP concentration and substrate used.[12]

Experimental Protocols

To facilitate reproducible research, this section provides detailed methodologies for key experiments used to evaluate the efficacy of bosutinib.

Cell Viability Assay (MTT Assay)

This protocol is for assessing the cytotoxic effects of bosutinib on cancer cell lines.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

Bosutinib

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[13]

-

Compound Treatment: Treat cells with increasing concentrations of bosutinib for 48 hours.[11]

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[13]

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[13]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[13]

-

Data Analysis: Plot the percentage of cell viability versus the log of the bosutinib concentration. Calculate the IC50 value using a non-linear regression model.[13]

Western Blotting

This protocol is used to detect changes in protein expression and phosphorylation levels following bosutinib treatment.

Materials:

-

Treated and untreated cell lysates

-

Protein lysis buffer

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., against p-Src, p-Abl, p-ERK, p-AKT, p-STAT3, and their total forms)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Lysis and Protein Quantification: Lyse cells and determine protein concentration.

-

SDS-PAGE and Protein Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.[14]

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[14]

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.[14]

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[14]

-